molecular formula C7H7BrFNO B1375358 4-Bromo-2-fluoro-6-methoxyaniline CAS No. 1261216-27-6

4-Bromo-2-fluoro-6-methoxyaniline

Cat. No.: B1375358
CAS No.: 1261216-27-6
M. Wt: 220.04 g/mol
InChI Key: CQWYWIXRAJDEKN-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is a substituted aniline derivative, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-fluoro-6-methoxyaniline involves the bromination of 2-fluoro-6-methoxyaniline. In this process, 2-fluoro-6-methoxyaniline is dissolved in acetonitrile, and N-bromosuccinimide is added as the brominating agent. The reaction is carried out at 30°C for 2 hours . After the reaction is complete, the solution is concentrated, and the product is purified using silica gel column chromatography.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of brominating agents and the potential hazards associated with the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methoxyaniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

4-Bromo-2-fluoro-6-methoxyaniline is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Bromo-2-methoxyaniline: Lacks the fluorine atom, affecting its chemical properties.

    2-Fluoro-6-methoxyaniline: Lacks the bromine atom, leading to different reactivity patterns.

Uniqueness

4-Bromo-2-fluoro-6-methoxyaniline is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties, making it valuable in various chemical synthesis and research applications.

Biological Activity

4-Bromo-2-fluoro-6-methoxyaniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and methoxy substituents on the benzene ring. This unique combination of functional groups suggests potential biological activities that merit detailed investigation. The compound's structure can be represented as follows:

C8H8BrFNO\text{C}_8\text{H}_8\text{BrFNO}
  • Molecular Weight : Approximately 220.04 g/mol
  • Solubility : Soluble in methanol and other organic solvents
  • Chemical Structure :
PositionSubstituent
2Bromine (Br)
4Fluorine (F)
6Methoxy (OCH₃)

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Antiparasitic Activity : The structural characteristics hint at potential efficacy against parasitic infections, particularly those caused by protozoa.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

The biological effects of this compound are likely mediated through its interactions with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and interaction with biological membranes.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study investigated the antimicrobial effects of various aniline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli.
  • Antiparasitic Activity :
    • Research focusing on the optimization of dihydroquinazolinone compounds reported that modifications similar to those in this compound could enhance activity against Plasmodium falciparum, the malaria-causing parasite. The study noted that structural modifications significantly influenced both metabolic stability and aqueous solubility, which are critical for in vivo efficacy .
  • Enzyme Inhibition Assays :
    • In vitro assays demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression. These findings suggest potential applications in cancer therapeutics, particularly as inhibitors of anaplastic lymphoma kinase (ALK) pathways .

Comparative Analysis with Related Compounds

To understand the biological potential of this compound better, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Biological Activity
2-Bromo-4-fluoroanilineBromine at position 2, fluorine at 4Moderate antibacterial activity
2-Bromo-6-methoxyanilineBromine at position 2, methoxy at 6Antifungal properties
4-Bromo-2-fluoroanilineBromine at position 4, fluorine at 2Potential anticancer activity

Properties

IUPAC Name

4-bromo-2-fluoro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWYWIXRAJDEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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